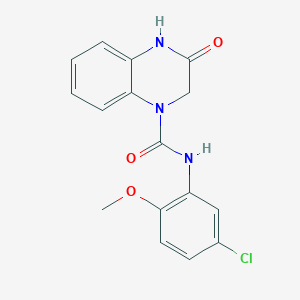
N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Related compounds have been shown to interact with various targets such as kv7/kcnq/m channels and the enzyme myeloperoxidase
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Related compounds have been shown to affect pathways related to neuronal excitability and inflammation
Pharmacokinetics
A related compound, bms-204352, was found to be primarily metabolized into n-glucuronide and excreted in urine and feces
Result of Action
Related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.
生物活性
N-(5-Chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C15H14ClN3O3 with a molecular weight of 319.74 g/mol. The structure features a quinoxaline core, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may act as a DNA intercalator, disrupting the replication process of cancer cells. This mechanism has been observed in other quinoxaline derivatives, which showed inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Case Studies : In a comparative study of quinoxaline derivatives, compounds with structural similarities demonstrated IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. For instance, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antibacterial properties. The compound this compound has shown promise against various bacterial strains.
- Activity Against Resistant Strains : Similar compounds have demonstrated efficacy in restoring the activity of antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests that quinoxaline derivatives may enhance the effectiveness of existing antibiotics .
- Quantitative Evaluation : The minimum inhibitory concentrations (MICs) for related compounds were recorded at concentrations significantly lower than those required for traditional antibiotics, indicating a potential for development as new antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Starting Materials : The synthesis typically begins with readily available 5-chloro-2-methoxyaniline and appropriate quinoxaline precursors.
- Reactions : Key reactions include condensation and cyclization steps that facilitate the formation of the quinoxaline ring system along with the carboxamide group.
Research Findings Summary
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZSQHDSLPDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














